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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479 Get Quote

Introduction

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-
(chloromethyl)butanal. Due to the limited availability of experimentally acquired spectra for

this specific compound in public databases, this document leverages established principles of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived

from the analysis of structurally analogous compounds and known spectroscopic trends. This

guide is intended for researchers, scientists, and professionals in drug development who

require an understanding of the expected spectroscopic signature of 2-(chloromethyl)butanal
for characterization, synthesis confirmation, or further research endeavors.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-
(chloromethyl)butanal. These predictions are based on the analysis of similar chemical

structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) (Hz)

-CHO 9.5 - 9.7 Doublet ~2-3

-CH(CH₂Cl)- 2.8 - 3.2 Multiplet -

-CH₂Cl 3.6 - 3.8 Doublet of Doublets ~11, ~6

-CH₂CH₃ 1.5 - 1.8 Multiplet ~7

-CH₂CH₃ 0.9 - 1.1 Triplet ~7

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)

-CHO 198 - 203

-CH(CH₂Cl)- 60 - 65

-CH₂Cl 45 - 50

-CH₂CH₃ 20 - 25

-CH₂CH₃ 10 - 15

Infrared (IR) Spectroscopy
Predicted Significant IR Absorptions

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (aldehyde) 2820 - 2850 and 2720 - 2750 Medium

C=O stretch (aldehyde) 1720 - 1740 Strong

C-H stretch (alkane) 2850 - 3000 Strong

C-Cl stretch 650 - 850 Strong
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Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Notes

120/122 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for chlorine.

91/93 [M - CHO]⁺ Loss of the formyl radical.

71 [M - CH₂Cl]⁺
Loss of the chloromethyl

radical.

57 [C₄H₉]⁺ Butyl cation fragment.

49/51 [CH₂Cl]⁺ Chloromethyl cation.

29 [CHO]⁺ Formyl cation.

Experimental Protocols
While specific experimental protocols for 2-(chloromethyl)butanal are not available, the

following provides a general overview of the methodologies used to acquire the types of

spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-

field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would

include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation

delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence like DEPTQ (Distortionless

Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to

differentiate between CH, CH₂, CH₃, and quaternary carbons. Chemical shifts are reported in

parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
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The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A small amount of the neat liquid sample would be placed between two sodium

chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total

Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal.

The spectrum would be recorded over the range of 4000 to 400 cm⁻¹, with absorptions

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization

(EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy

electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The

resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and

detected.

Visualization of Spectroscopic Correlations
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 2-(chloromethyl)butanal.

Spectroscopic Analysis of 2-(chloromethyl)butanal

2-(chloromethyl)butanal Structure

Spectroscopic Techniques

CH₃CH₂CH(CH₂Cl)CHO

Aldehyde (-CHO) Chloromethyl (-CH₂Cl) Butyl Backbone

NMR Spectroscopy

¹H: 9.5-9.7 ppm (d)
¹³C: 198-203 ppm

¹H: 3.6-3.8 ppm (dd)
¹³C: 45-50 ppm

¹H & ¹³C signals for
ethyl and methine groups

IR Spectroscopy

C=O stretch: 1720-1740 cm⁻¹
C-H stretch: 2720-2850 cm⁻¹ C-Cl stretch: 650-850 cm⁻¹ C-H stretch: 2850-3000 cm⁻¹

Mass Spectrometry

Molecular Ion: m/z 120/122 Fragment: m/z 29 ([CHO]⁺) Fragment: m/z 49/51 ([CH₂Cl]⁺)
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(chloromethyl)butanal: A
Predictive Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15356479#spectroscopic-data-nmr-ir-ms-of-2-
chloromethyl-butanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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